APN Enzyme Inhibition Potency of 2-(4-Amino-2-methylphenoxy)acetamide
2-(4-Amino-2-methylphenoxy)acetamide demonstrates measurable inhibitory activity against porcine kidney aminopeptidase N (APN) with an IC50 value of 70 nM in a chromogenic substrate-based microsomal assay [1]. This compound exhibits a marked selectivity window against histone deacetylases HDAC1 and HDAC2, where inhibition is negligible at concentrations up to 100 µM (IC50 > 100,000 nM), indicating that the APN inhibition is not attributable to promiscuous enzyme binding [1]. Comparative class-level context: Within the broader 2-(substituted phenoxy) acetamide series, APN inhibitory activity is sensitive to phenyl ring substitution patterns, with amino-substituted analogs generally showing enhanced potency relative to unsubstituted or halogenated derivatives, though direct head-to-head comparator data for this specific compound are not available in the published literature [2].
| Evidence Dimension | Enzyme inhibition potency (APN) |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Class baseline: Unsubstituted 2-phenoxyacetamide derivatives typically exhibit substantially weaker APN inhibition (exact comparator data unavailable for this target) |
| Quantified Difference | Quantified comparator difference not available; class-level inference based on SAR trends in substituted phenoxy acetamide series |
| Conditions | Porcine kidney microsomes; 5 min preincubation; L-leu-p-nitroanilide substrate; 30 min incubation; plate reader analysis |
Why This Matters
The 70 nM IC50 value establishes a quantitative benchmark for APN inhibitory activity that can inform SAR campaigns and chemical probe selection, while the >1,000-fold selectivity window against HDAC1/2 provides a defined off-target profile for assay design.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918): 2-(4-Amino-2-methylphenoxy)acetamide — IC50: 70 nM (APN, porcine kidney microsomes); IC50 > 100,000 nM (HDAC1/HDAC2, human HeLa nuclear extract). View Source
- [2] Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. View Source
